molecular formula C16H13ClN6 B12639440 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine CAS No. 919833-13-9

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine

Cat. No.: B12639440
CAS No.: 919833-13-9
M. Wt: 324.77 g/mol
InChI Key: UOWAUDQURFFZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine is a specialized azo-functionalized pyrimidine derivative developed for advanced pharmacological and biochemical research. This compound integrates a chlorophenyl-diazenyl moiety with a diaminopyrimidine core, a structural motif recognized in scientific literature for its significant biological potential. Its primary research value lies in its dual application as a scaffold for investigating antimicrobial agents and as a candidate for anticancer drug discovery. Researchers have found that structurally related pyrimidine derivatives bearing the 4-chlorophenyl diazenyl group demonstrate measurable inhibitory activity against specific Gram-positive bacteria, including Staphylococcus isolates, and Gram-negative bacteria such as E. coli . Furthermore, analogous 4,6-diaryl-substituted pyrimidines have shown promising activity in molecular docking studies, exhibiting high binding affinity towards oncology-related targets like phosphoinositide 3-kinase gamma (PIK3γ) . The compound's mechanism of action is hypothesized to involve interaction with key enzymatic pathways and cellular structures. For antimicrobial applications, this may involve disruption of bacterial cellular processes, while its potential anticancer activity is likely mediated through the inhibition of specific protein kinases or tubulin polymerization, as observed in related pyrimidine compounds which exhibit dual inhibitory activity against PI3K and tubulin . The presence of the azo linkage (N=N) and the 4,6-diaminopyrimidine core provides distinct spectroscopic handles (FTIR: N=N ~1390-1520 cm⁻¹; ¹H NMR: NH₂ ~6.94-9.24 ppm) that facilitate analytical characterization and monitoring in research settings . This product is intended for use in bioactivity screening, mechanism of action studies, and as a key intermediate in the rational synthesis of novel therapeutic candidates . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919833-13-9

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H13ClN6/c17-11-6-8-12(9-7-11)22-23-13-14(18)20-16(21-15(13)19)10-4-2-1-3-5-10/h1-9H,(H4,18,19,20,21)

InChI Key

UOWAUDQURFFZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis via Diazo Coupling

One of the primary methods for synthesizing this compound involves diazo coupling reactions. This process typically includes:

  • Starting Materials :

    • 4-Chlorophenyldiazonium salt, prepared from aniline derivatives.
    • 2,6-diamino-4-chloropyrimidine as a precursor.
  • Reaction Conditions :

    • The diazonium salt is reacted with the pyrimidine derivative under acidic conditions (usually in hydrochloric acid) at low temperatures (0-5°C) to facilitate the coupling reaction.
  • Yield and Purification :

    • The yield of this method can reach approximately 78% with appropriate purification steps such as recrystallization from suitable solvents.

Nucleophilic Substitution Reactions

Another effective method involves nucleophilic substitution reactions where the chlorinated pyrimidine serves as a substrate. This method can be summarized as follows:

  • Reagents :

    • The chlorinated compound reacts with various nucleophiles like primary and secondary amines or thiophenoxide ions.
  • Procedure :

    • The reaction is conducted in a polar solvent such as dimethylformamide (DMF) or ethanol under reflux conditions.
  • Outcomes :

    • This approach allows for high yields (up to 90%) of substituted products through efficient nucleophilic displacement of the chlorine atom.

Alternative Synthetic Routes

Other synthetic routes may include:

  • Chlorination and Hydrolysis :

    • Starting from simpler pyrimidine derivatives, chlorination followed by hydrolysis can yield intermediates that can be further modified to obtain the desired compound.
  • Use of Azo Coupling Techniques :

    • Azo compounds can be synthesized through coupling reactions involving arylamines and diazonium salts, which can then be incorporated into pyrimidine structures.

Reaction Mechanisms

Mechanism of Diazo Coupling

The diazo coupling mechanism involves electrophilic attack by the diazonium ion on the nucleophilic sites of the pyrimidine ring. This reaction is facilitated by:

  • The electron-withdrawing effect of the chlorine substituent, which enhances nucleophilicity at specific positions on the pyrimidine ring.

Mechanism of Nucleophilic Substitution

In nucleophilic substitution reactions, the mechanism typically follows an $$ S_NAr $$ pathway due to the presence of electron-withdrawing groups (like chlorine):

  • Formation of a Meisenheimer complex.
  • Rearrangement leading to the substitution product after loss of chloride ion.

Data Summary

The following table summarizes key data from various synthesis methods:

Method Yield (%) Key Reagents Conditions
Diazo Coupling ~78 4-Chlorophenyldiazonium salt HCl, 0-5°C
Nucleophilic Substitution ~90 Amines, thiophenoxide ions DMF, reflux
Chlorination + Hydrolysis Varies Pyrimidine derivatives Varies

Chemical Reactions Analysis

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine is a compound of significant interest in various scientific research applications. This article explores its applications, properties, and associated case studies.

Basic Information

  • Molecular Formula : C16H14ClN5
  • Molecular Weight : 324.77 g/mol
  • CAS Number : 919833-12-8

Structure

The compound features a pyrimidine core substituted with a diazenyl group and a phenyl group, contributing to its chemical reactivity and potential biological activity.

Pharmaceutical Research

This compound has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the diazenyl moiety is particularly significant as azo compounds have been shown to exhibit cytotoxic effects against tumor cells.

Studies have demonstrated that this compound may possess antimicrobial properties. The chlorophenyl group enhances its interaction with bacterial membranes, making it a candidate for further exploration in antibiotic development.

Material Science

Due to its unique electronic properties, the compound is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form charge-transfer complexes can be leveraged to improve the efficiency of these devices.

Chemical Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in developing new materials and pharmaceuticals.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Properties

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains. The results showed that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine involves its interaction with biological molecules through its diazenyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coordination Chemistry and Bioactivity

Compound C: Azo Schiff-base ligand derived from 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde and 1-phenyl-2,3-dimethyl-4-aminopyrazol-5-one

  • Metal Complexes : Forms stable complexes with Cu(II), Ni(II), and Co(II). Cu(II) complexes exhibit octahedral geometry with molar conductance values of 80–95 Ω⁻¹ cm² mol⁻¹ .
  • Bioactivity : Cu(II) complexes show moderate antimicrobial activity (MIC: 12.5–25 μg/mL against S. aureus and E. coli) due to ligand-to-metal charge transfer .

Compound D: 2-Phenyl-4,6-diaminopyrimidine Derivatives

  • Structure : Lacks the azo group but retains the pyrimidine core.
  • Applications : Primarily used as kinase inhibitors (e.g., in anticancer therapies).
  • Key Difference : The absence of the azo-chlorophenyl group reduces redox activity and photostability.

Comparative Data Tables

Key Findings and Implications

  • Bioactivity Potential: The antimicrobial activity of Compound C’s metal complexes highlights the role of the azo-chlorophenyl group in enhancing bioactivity, a feature likely transferable to the target compound .
  • Structural Superiority : The pyrimidine core in the target compound may offer advantages in photostability and π-conjugation over pyrazole or Schiff-base analogues.

Biological Activity

5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine (CAS No. 71424658) is a compound belonging to the class of azo compounds, characterized by its unique structural features that include a pyrimidine ring and diazenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C16H13ClN6. Its structure is defined by the presence of a diazenyl group (-N=N-) attached to a chlorophenyl moiety and a phenyl group on the pyrimidine ring. The molecular weight of the compound is approximately 314.77 g/mol.

Anticancer Potential

Research has indicated that azo compounds, including those with pyrimidine structures, exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies suggest that similar compounds can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby impeding cancer cell growth.

Antimicrobial Activity

Several studies have reported that azo compounds possess antimicrobial properties. The biological activity can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. In vitro tests have shown that related pyrimidine derivatives exhibit significant antibacterial activity against various strains of bacteria.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : Some azo compounds can generate ROS upon reduction, leading to oxidative stress in cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

Research Findings and Case Studies

StudyFindings
Anticancer Activity A study demonstrated that related pyrimidine derivatives inhibited the growth of various cancer cell lines by targeting thymidylate synthase .
Antimicrobial Efficacy In vitro studies showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Mechanistic Insights Research indicated that compounds with similar structures could induce apoptosis in cancer cells through ROS generation .

Toxicological Profile

While the biological activities are promising, it is crucial to assess the toxicological profile of this compound. Preliminary studies suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary to ascertain safety for potential therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.